molecular formula C18H34ClN2O8PS B14100712 7-Epi clindamycin 2-phosphate

7-Epi clindamycin 2-phosphate

Cat. No.: B14100712
M. Wt: 505.0 g/mol
InChI Key: UFUVLHLTWXBHGZ-WZFPUNQQSA-N
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Description

Significance in Pharmaceutical Development and Quality Control

The importance of 7-Epi clindamycin (B1669177) 2-phosphate is deeply rooted in the stringent requirements for pharmaceutical quality control. chemicea.com Regulatory bodies worldwide mandate the identification and control of impurities in drug substances and products to ensure patient safety. google.comfda.gov

Use in Analytical Method Development and Validation (AMV)

During the development of analytical methods for clindamycin phosphate (B84403), 7-Epi clindamycin 2-phosphate serves as a reference standard. htsbiopharma.comusp.org These methods, often employing techniques like High-Performance Liquid Chromatography (HPLC), must be able to accurately separate and quantify clindamycin phosphate from its related substances, including this compound. usp.orgnih.govlcms.cz The availability of pure this compound allows for the validation of these analytical methods, ensuring they are specific, accurate, precise, and robust. usp.orgusp.org For instance, a developed HPLC method must demonstrate a clear separation between the peaks of clindamycin phosphate and this compound to be considered suitable for quality control. lcms.cznih.gov

Application in Quality Control (QC) for Pharmaceutical Formulations

In the routine quality control of clindamycin phosphate formulations, such as injections and topical solutions, this compound is used to confirm the identity and purity of the final product. htsbiopharma.comamericanchemicalsuppliers.com By comparing the chromatographic profile of a production batch to that of the reference standard, manufacturers can ensure that the level of this specific impurity is within the acceptable limits set by pharmacopoeias and regulatory agencies. geneesmiddeleninformatiebank.nl

Identification and Monitoring within Clindamycin Phosphate Formulations

The presence of this compound in clindamycin phosphate formulations is carefully monitored throughout the manufacturing process and the product's shelf life. usp.orgnih.govusp.orgingentaconnect.com

Characterization as a Degradation Product

This compound can be formed as a degradation product of clindamycin phosphate. researchgate.net The conditions during synthesis, formulation, and storage, such as pH and temperature, can influence the rate of its formation. chemicea.com Analytical techniques like HPLC coupled with mass spectrometry (HPLC-MS) are instrumental in identifying and characterizing such degradation products. nih.govresearchgate.net

Management of Impurity Levels in Research-Grade Substances

For research-grade clindamycin phosphate, controlling the levels of impurities like this compound is crucial for obtaining reliable and reproducible experimental results. usp.orgusp.orggeneesmiddeleninformatiebank.nl The presence of unknown or variable levels of impurities can significantly impact the outcome of scientific studies.

Comparators and Related Substances in Analytical Research

In the context of analytical research, this compound is one of several related substances that are used to challenge the specificity of analytical methods for clindamycin. usp.orgingentaconnect.comresearchgate.nethtsbiopharma.com Other key related substances include:

Clindamycin B 2-phosphate: A significant impurity and degradation product. americanchemicalsuppliers.comresearchgate.net

Lincomycin (B1675468): The precursor to clindamycin. lcms.czingentaconnect.com

Clindamycin: The active form of the drug, to which clindamycin phosphate is hydrolyzed in the body. ingentaconnect.comnih.gov

Clindamycin 3-phosphate: Another positional isomer and potential impurity. usp.orgresearchgate.net

The ability of an analytical method to separate all these compounds is a testament to its selectivity and suitability for its intended purpose. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

AttributeInformation
Chemical Name Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside 2-(Dihydrogen Phosphate) americanchemicalsuppliers.com
Molecular Formula C18H34ClN2O8PS pharmaffiliates.comhtsbiopharma.comhtsbiopharma.com
Molecular Weight 504.96 g/mol pharmaffiliates.comhtsbiopharma.com
CAS Number 620181-05-7 pharmaffiliates.compharmaffiliates.comacanthusresearch.com

Table 2: Key Related Substances in Clindamycin Phosphate Analysis

Compound NameRole/Significance
Clindamycin Phosphate Active Pharmaceutical Ingredient (API) sigmaaldrich.comsigmaaldrich.com
Clindamycin Active metabolite, principal degradation product ingentaconnect.comnih.gov
Clindamycin B 2-phosphate Process impurity and degradation product americanchemicalsuppliers.comresearchgate.net
Lincomycin Precursor in synthesis lcms.czingentaconnect.com
7-Epilincomycin-2-phosphate Related substance researchgate.net
Lincomycin-2-phosphate Related substance researchgate.net
Clindamycin B Related substance researchgate.net
Clindamycin 3-phosphate Positional isomer and impurity usp.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

IUPAC Name

[(2R,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11+,12-,13-,14?,15-,16?,18-/m1/s1

InChI Key

UFUVLHLTWXBHGZ-WZFPUNQQSA-N

Isomeric SMILES

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of 7 Epi Clindamycin 2 Phosphate

Semisynthetic Routes from Lincomycin (B1675468) Precursors

The synthesis of clindamycin (B1669177) and its derivatives begins with lincomycin, a natural antibiotic produced by the actinobacterium Streptomyces lincolnensis. nih.govwikipedia.org The core of this semisynthetic process is the substitution of the hydroxyl group at the 7th carbon (C-7) of the lincomycin molecule with a chlorine atom. wikipedia.orggoogle.com This conversion is not merely a substitution but a stereospecific reaction that inverts the configuration at the C-7 position from (R) in lincomycin to (S) in clindamycin. wikipedia.org

The general pathway involves two main stages:

Chlorination: Lincomycin hydrochloride is treated with a chlorinating agent to replace the 7(R)-hydroxyl group with a 7(S)-chloro group, yielding clindamycin. patsnap.com

Phosphorylation: The resulting clindamycin is then phosphorylated at the 2-hydroxyl group to produce clindamycin 2-phosphate, a prodrug designed to improve water solubility for injectable formulations. google.comnih.gov

7-Epi clindamycin 2-phosphate is an epimer of the desired product, meaning it has an identical chemical formula but a different stereochemical configuration at the C-7 position. This impurity is formed when the chlorination reaction does not proceed with complete stereochemical inversion, resulting in a 7(R)-chloro configuration instead of the desired 7(S).

Epimerization Processes in Chemical Synthesis

The formation of the 7-epi isomer is a significant challenge in the manufacturing of high-purity clindamycin. It is considered a major related impurity whose presence must be carefully monitored and controlled. google.com The epimerization primarily occurs during the critical chlorination step of the synthesis.

The intended synthesis of clindamycin from lincomycin proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the incoming chloride nucleophile attacks the C-7 carbon from the opposite side of the leaving hydroxyl group (or a more reactive intermediate derived from it), resulting in a clean inversion of the stereocenter.

However, the formation of the 7-epi isomer suggests a deviation from this ideal SN2 pathway. Epimerization can occur through several potential mechanisms:

SN1 Character: If the reaction conditions promote the formation of a carbocation intermediate at C-7 (an SN1-like mechanism), the subsequent attack by the chloride ion can occur from either face of the planar carbocation. This would lead to a mixture of both the desired 7(S) isomer (clindamycin) and the undesired 7(R) epimer (7-epi-clindamycin).

Neighboring Group Participation: The complex structure of the lincomycin molecule may allow for neighboring groups to participate in the reaction, potentially influencing the stereochemical outcome.

Equilibration: Under certain conditions, such as elevated temperatures or specific pH ranges, the product itself might undergo partial epimerization, leading to an equilibrium mixture of the two isomers.

The ratio of clindamycin to its 7-epi epimer is highly dependent on the specific reaction conditions employed during the synthesis. Careful optimization of these parameters is essential to minimize the formation of the impurity and enhance the stereoisomeric purity of the final product.

A variety of chlorinating agents have been utilized for the conversion of lincomycin to clindamycin, and the choice of reagent significantly impacts the yield and purity of the product.

Commonly used reagents include:

Thionyl Chloride (SOCl₂): Often used with a solvent like carbon tetrachloride, this method can be effective but may require harsh conditions that promote side reactions. google.com

Vilsmeier Reagents: These reagents, often generated in situ from compounds like phosphorus oxychloride in solvents such as dichloroethane or chloroform, are widely used. patsnap.com However, the reaction activity can be low, necessitating higher temperatures which, in turn, can increase the formation of impurities, including the 7-epi isomer. patsnap.com

Triphenylphosphine (PPh₃) Systems: Reagents like triphenylphosphine in combination with a chlorine source (e.g., N-chlorosuccinimide or carbon tetrachloride) can provide milder reaction conditions. google.comresearchgate.netdoaj.org One described method using triphenylphosphine dichloride yielded clindamycin with a 73% efficiency. google.com These milder methods often result in higher stereoselectivity and reduced epimer formation.

Chlorination Reagent SystemTypical ConditionsImpact on Epimer FormationReference
Thionyl Chloride (SOCl₂)Excess SOCl₂ in CCl₄Can lead to side products due to harsh conditions. google.com
Vilsmeier Reagent (e.g., from POCl₃)Dichloroethane/Chloroform; often requires elevated temperatures.Higher temperatures increase the amount of the 7-epi impurity. patsnap.com
Triphenylphosphine Dichloride ((C₆H₅)₃PCl₂)Acetonitrile solvent.Reported to produce high yields (73%) of the desired product. google.com
N-Chlorosuccinimide (NCS) and Triphenylphosphine (PPh₃)Milder conditions, avoids chlorinated solvents like CCl₄.Offers a route with high yields and potentially higher purity. researchgate.netdoaj.org

Temperature is a critical factor in controlling the formation of the 7-epi isomer. As noted in patent literature concerning clindamycin synthesis, an increase in the reaction temperature during the chlorination step leads to a significant increase in impurities, with the 7-epi clindamycin content rising substantially. patsnap.com One process reported that elevated temperatures resulted in the main impurity, the epimer, being maintained at levels of 1.3-1.5%. patsnap.com

Similarly, pH control, particularly during workup and purification steps following the chlorination and subsequent phosphorylation, is crucial. Extremes of pH can potentially catalyze the epimerization at the C-7 position, thereby reducing the stereoisomeric purity of the final product. Hydrolysis reactions, often carried out under alkaline conditions (e.g., with sodium hydroxide) to process the intermediate product, must be carefully controlled in terms of temperature (e.g., 20–40 °C) and duration to prevent degradation or epimerization. google.com

Influence of Reaction Conditions on Epimer Formation

Targeted Synthesis Methodologies for this compound

While this compound is predominantly viewed as an impurity, its isolation and characterization are necessary for analytical purposes, such as its use as a reference standard in chromatographic methods to ensure the quality of clindamycin phosphate (B84403) drug products. synzeal.comnih.gov

Targeted synthesis is generally not pursued for therapeutic applications. Instead, the compound is typically obtained through:

Isolation from Impure Batches: The epimer can be isolated from synthesis reaction mixtures or commercial clindamycin batches that have a higher-than-normal impurity profile using preparative chromatography techniques. google.com

Deliberate Modification of Reaction Conditions: Synthesis can be intentionally carried out under non-optimal conditions known to favor epimer formation (e.g., higher temperatures) to generate a mixture enriched with the 7-epi isomer, from which the desired compound can then be purified.

These methods are focused on producing small quantities for analytical use rather than bulk manufacturing.

Chemical Modification Strategies

The synthesis of this compound is not a direct process but rather a sequential approach that first involves the formation of its precursor, 7-epiclindamycin. This epimer is a stereoisomer of clindamycin, differing in the configuration at the C-7 position. Subsequently, the 2-phosphate group is introduced to the 7-epiclindamycin molecule.

Historically, 7-epiclindamycin has been identified as a byproduct in the synthesis of clindamycin hydrochloride. The formation of this epimer occurs during the chlorination of the 7-hydroxyl group of lincomycin, a reaction that can proceed via a substitution nucleophilic unimolecular (SN1) type mechanism. This pathway involves a carbocation intermediate, which can be attacked from either face, leading to a mixture of stereoisomers, including the 7-epi form google.com.

A more deliberate and controlled synthesis of 7-epiclindamycin hydrochloride has been developed, starting from lincomycin. This multi-step strategy allows for the specific inversion of the stereochemistry at the C-7 position. The key steps in this process are outlined below google.com:

Protection of Hydroxyl Groups: The initial step involves the protection of the hydroxyl groups of lincomycin using a silyl (B83357) protecting group. This prevents unwanted side reactions in subsequent steps.

Selective Deprotection: Following protection, a selective deprotection is carried out to expose the desired hydroxyl group for the subsequent substitution reaction.

Mitsunobu Substitution Reaction: The crucial inversion of stereochemistry at the C-7 position is achieved through a Mitsunobu reaction. This reaction facilitates the substitution of the hydroxyl group with a nucleophile, proceeding with an inversion of configuration.

Hydrolysis: The product from the Mitsunobu reaction is then subjected to hydrolysis.

Chlorination: The final step in the formation of the epimer is a chlorination reaction to yield 7-epiclindamycin hydrochloride.

Once 7-epiclindamycin is obtained, the subsequent step is the introduction of the phosphate group at the 2-position of the sugar moiety. While specific literature detailing the phosphorylation of 7-epiclindamycin is scarce, the methodology can be inferred from the well-established procedures for the synthesis of clindamycin 2-phosphate. This process generally involves google.comnus.edu.sg:

Protection of the 3- and 4-Hydroxyl Groups: To ensure selective phosphorylation at the 2-position, the hydroxyl groups at the 3 and 4 positions of the pyranose ring are first protected. This is often achieved by forming a ketal, for instance, by reacting the molecule with 2,2-dimethoxypropane.

Phosphorylation: The protected 7-epiclindamycin is then reacted with a suitable phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphate group at the 2-hydroxyl position.

Deprotection: The final step involves the removal of the protecting groups from the 3- and 4-hydroxyl positions to yield the final product, this compound.

Key Reactions in the Synthesis of this compound
StepReaction TypeKey Reagents/ConditionsPurpose
1ProtectionSilyl protecting groupsProtect hydroxyl groups of lincomycin
2Selective DeprotectionSpecific deprotection agentsExpose the C-7 hydroxyl group
3Mitsunobu ReactionDEAD, PPh3, NucleophileInversion of stereochemistry at C-7
4HydrolysisAcid or baseRemoval of certain protecting groups
5ChlorinationChlorinating agentIntroduction of chlorine at C-7
6Protectione.g., 2,2-dimethoxypropaneProtect 3- and 4-hydroxyl groups of 7-epiclindamycin
7Phosphorylatione.g., POCl3Introduce phosphate group at the 2-position
8DeprotectionAcidic conditionsRemove protecting groups to yield the final product

Yield Optimization and Reaction Efficiency in Epimer Synthesis

The subsequent phosphorylation of 7-epiclindamycin to its 2-phosphate derivative also requires careful optimization. The efficiency of this step is highly dependent on the choice of protecting groups, the phosphorylating agent, and the deprotection conditions. In the synthesis of clindamycin 2-phosphate, high yields have been achieved through the use of novel phosphochloridate intermediates, which could potentially be applied to the synthesis of the 7-epi epimer to improve efficiency google.com.

The separation and purification of 7-epiclindamycin from clindamycin and other related substances is another critical aspect affecting the final yield of the pure epimer. Chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), are often employed for this purpose. The development of efficient and scalable purification methods is essential for obtaining high-purity this compound.

Reported Yield and Key Synthesis Parameters
CompoundStarting MaterialReported Overall YieldKey Synthetic Challenge
7-Epiclindamycin HydrochlorideLincomycin23%Stereoselective inversion at C-7 and multi-step synthesis efficiency

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analysis of 7-Epi clindamycin (B1669177) 2-phosphate. These methods are designed to resolve structurally similar compounds, ensuring the purity and quality of clindamycin phosphate (B84403) formulations.

HPLC is a fundamental tool for both the identification and quantification of 7-Epi clindamycin 2-phosphate. Its high resolving power is essential for separating this epimer from clindamycin phosphate and other impurities. synthinkchemicals.com

The development of a robust HPLC method is crucial for separating the 7-epi isomer from clindamycin phosphate. Due to their structural similarity, isocratic elution methods have proven unsuccessful in achieving adequate separation due to the presence of adjacent peaks. usp.org Consequently, more sophisticated reversed-phase HPLC methods have been developed. usp.org

Key parameters in a successful method include the use of a specialized column and controlled temperature. For instance, an effective separation has been achieved using a Zorbax Eclipse XDB C8 column (250 × 4.6 mm, 5 µm) with the column temperature maintained at 40°C. usp.orgusp.org The specificity of such methods is validated to ensure that there is no interference from other components in the sample matrix. usp.org

Table 1: HPLC Method Parameters for Isomeric Separation
ParameterCondition
ColumnZorbax Eclipse XDB C8, 80Å, (250 × 4.6) mm, 5 µm
Column Temperature40°C
Flow Rate1.0 - 1.2 mL/min
Injection Volume20 µL
Autosampler Temperature10°C

To achieve a successful separation of clindamycin phosphate from its related substances, including the 7-epi isomer, a gradient elution program is necessary. usp.orgchinjmap.com This technique involves changing the composition of the mobile phase during the chromatographic run, which allows for the effective elution of compounds with different polarities. chinjmap.com A finalized method developed for an official impurity procedure utilizes a gradient flow with a total runtime of 75 minutes to ensure all components are well-separated. usp.org

An example of a gradient program involves a mobile phase consisting of a phosphate buffer (Mobile Phase A) and a mixture of phosphate buffer, acetonitrile, and methanol (B129727) (Mobile Phase B). chinjmap.com The proportion of Mobile Phase B is increased over time to elute more strongly retained components.

Table 2: Example Gradient Elution Program
Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0928
555248
655248
66928
75928

Ultraviolet (UV) detection is a common and robust method used in HPLC analysis of clindamycin phosphate and its impurities. usp.org A Photodiode Array (PDA) detector is often employed, allowing for the acquisition of UV spectra across a range of wavelengths, typically from 190 to 400 nm. usp.orgusp.org The detection wavelength for clindamycin phosphate and its related substances is frequently set at 205 nm or 210 nm. usp.orgchinjmap.com

The use of a PDA detector provides an additional layer of identification. By comparing the UV spectrum of a peak in a sample chromatogram to that of a known reference standard, the identity of the compound can be confirmed. usp.orgusp.org This spectral matching is a key part of the identification process in quality control, ensuring that the peak attributed to this compound is not a co-eluting, unknown impurity. usp.org Although clindamycin phosphate lacks a strong UV chromophore, this detection method is sufficiently sensitive for quantification in pharmaceutical preparations. analchemres.org

For the definitive identification and characterization of impurities, they must first be isolated from the bulk drug substance. Reversed-phase preparative HPLC is a powerful technique used for this purpose. nih.gov In the case of clindamycin phosphate, this method was successfully used to isolate four impurities, one of which was identified as epi-clindamycin phosphate. nih.gov This process involves using a wider column with a larger particle size compared to analytical HPLC to handle larger sample loads. The isolated fractions containing the pure impurity can then be subjected to further structural analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and for impurity profiling. thermofisher.com When coupled with a separation technique like HPLC, it provides high sensitivity and specificity for identifying compounds, even at trace levels. nih.govresearchgate.net

A common approach is High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS). nih.govresearchgate.net This method has been developed for the rapid identification of clindamycin phosphate and its degradation products or related impurities. nih.govresearchgate.net Detection is often performed using a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOFMS) with an ESI source in positive ion mode. nih.govresearchgate.net

By analyzing the fragmentation patterns of the quasi-molecular ions in the MS/MS spectra, researchers can propose fragmentation pathways. nih.govresearchgate.net These pathways are specific and useful for the identification of lincosamide antibiotics and their related impurities, including isomers like this compound, without always needing a reference compound. nih.govresearchgate.net Following isolation by preparative HPLC, High-Resolution Mass Spectrometry (HR-MS) is used alongside Nuclear Magnetic Resonance (NMR) to definitively confirm the chemical structure of the impurity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of polar and thermally labile molecules like this compound. As a soft ionization method, ESI facilitates the transfer of the analyte from a liquid phase to the gas phase as intact, charged ions with minimal fragmentation. researchgate.net Typically, when coupled with high-performance liquid chromatography (HPLC), ESI-MS is operated in the positive ion mode for the analysis of lincosamides. researchgate.netnih.gov In this mode, this compound readily forms a protonated molecule, often referred to as a pseudomolecular ion ([M+H]⁺). The generation of this [M+H]⁺ ion at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight plus the mass of a proton is the primary step in its mass spectrometric identification. researchgate.net The high sensitivity of ESI-MS allows for the detection of this impurity even at trace levels within a sample matrix.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of compounds within complex mixtures. nih.gov In this technique, the protonated molecule ([M+H]⁺) of this compound, selected in the first stage of mass analysis, is subjected to collision-induced dissociation (CID). google.com This process fragments the ion in a predictable manner, creating a unique pattern of product ions that serves as a structural fingerprint.

The fragmentation pathways for lincosamide antibiotics, including clindamycin and its derivatives, have been studied and provide a basis for identifying related impurities. google.comspectrabase.com Key diagnostic fragments typically arise from specific cleavages and neutral losses:

Neutral Losses: Common neutral losses include water (H₂O), hydrochloric acid (HCl), and methanethiol (B179389) (CH₃SH). google.comnih.gov

Side-Chain Cleavage: A characteristic fragmentation involves the cleavage of the amide bond, leading to the formation of an ion corresponding to the 3-propyl-N-methylpyrrolidine moiety. researchgate.netgoogle.com

By comparing the MS/MS spectrum of this compound with that of clindamycin 2-phosphate, subtle differences in fragment ion abundances can be observed, which may arise from the different stereochemistry at the C-7 position affecting the stability of certain fragment ions. This comparative analysis is crucial for the unambiguous identification of the epimeric impurity. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Precise Mass Determination

High-resolution mass spectrometry (HR-MS) provides the capability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of an analyte's elemental formula, a critical step in confirming its identity. google.com For this compound (C₁₈H₃₄ClN₂O₈PS), the theoretical monoisotopic mass of the neutral molecule is 504.1462 u. HR-MS can experimentally verify the mass of the [M+H]⁺ ion to a level of accuracy that distinguishes it from other potential impurities with the same nominal mass but different elemental compositions. This capability significantly reduces the likelihood of false positives and provides strong evidence for the compound's identity. google.com

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines the ion-filtering capabilities of a quadrupole mass analyzer with the high-resolution, high-mass-accuracy detection of a time-of-flight analyzer. nih.gov This combination is particularly powerful for the analysis of pharmaceutical impurities. An HPLC system coupled to a Q-TOF-MS with an ESI source is frequently used for the simultaneous identification of clindamycin phosphate and its related substances, including epimers and degradation products. nih.govnih.gov The Q-TOF instrument can operate in both full-scan MS mode to detect all ions and in MS/MS mode to generate fragmentation data for specific ions of interest, providing both precise mass determination and structural information within a single analytical run. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides invaluable information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure of a molecule, including its stereochemistry. nih.govgoogle.com For distinguishing between diastereomers like this compound and clindamycin 2-phosphate, NMR is essential.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals can be assigned to the various protons in the structure, such as the triplet signal for the terminal methyl protons of the propyl group, which has been reported at approximately 0.72 ppm for the parent compound, clindamycin phosphate. nih.gov

The most critical aspect of the ¹H NMR analysis is the examination of the proton attached to the C-7 carbon. The inversion of stereochemistry at this center directly impacts the local electronic environment and the spatial relationship of the C-7 proton with neighboring protons. This results in a distinct chemical shift and a unique set of scalar coupling constants (J-values) for the H-7 signal compared to that in the clindamycin 2-phosphate spectrum. Analysis of these differences, often aided by two-dimensional NMR techniques like COSY, provides conclusive proof of the epimeric relationship. spectrabase.com

Carbon NMR (¹³C NMR) Analysis

Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound is expected to show 18 distinct signals, corresponding to the 18 carbon atoms in its structure. researchgate.net Similar to ¹H NMR, the chemical shift of the C-7 carbon is highly sensitive to the stereochemical configuration. A significant difference in the resonance frequency of the C-7 signal between this compound and clindamycin 2-phosphate serves as a key diagnostic marker for identifying the epimer. The chemical shifts of adjacent carbons (C-6 and C-8) may also be affected, albeit to a lesser extent. The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous structural assignment of this compound.

TechniqueExpected Outcome for this compound
ESI-MS Detection of the protonated molecule [M+H]⁺ at m/z ≈ 505.15.
MS/MS Generation of a characteristic fragmentation pattern, including neutral losses (H₂O, HCl) and specific product ions (e.g., from the propyl-pyrrolidine moiety).
HR-MS Precise mass measurement of the [M+H]⁺ ion to confirm the elemental formula C₁₈H₃₅ClN₂O₈PS⁺.
¹H NMR Unique chemical shift and coupling constants for the proton at the C-7 position, distinguishing it from its diastereomer.
¹³C NMR A total of 18 carbon signals with a distinct chemical shift for the C-7 carbon, confirming the epimeric structure.

Impurity Profiling and Purity Assessment in Research Materials

The rigorous assessment of impurities is a critical aspect of pharmaceutical development and quality control for clindamycin-related compounds. The presence of impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. One such significant impurity is this compound, an epimer of clindamycin phosphate distinguished by a different stereochemical configuration at the 7th carbon position. Its identification and quantification are essential throughout the manufacturing process and the product's shelf life to ensure the purity of the active pharmaceutical ingredient (API).

Advanced analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC), are employed for the impurity profiling of clindamycin phosphate. usp.org A gradient reversed-phase HPLC method has been specifically developed and validated for the analysis of organic impurities in Clindamycin Phosphate Injection. usp.orgusp.org This method is crucial for separating and quantifying this compound from the main compound and other related substances. usp.org It has been noted that the reference material for 7-Epiclindamycin phosphate can itself contain approximately 2.2% Clindamycin 3-phosphate and 2.3% Clindamycin phosphate, which necessitates careful consideration during method development to prevent analytical interference. usp.orgusp.org

Traceability against Pharmacopoeial Standards (e.g., European Pharmacopoeia Impurity L)

In official pharmacopoeias, this compound is recognized and listed as a specified impurity to ensure standardized quality control across the pharmaceutical industry. The European Pharmacopoeia (EP) designates this compound as "Clindamycin Phosphate EP Impurity L". synzeal.compharmaffiliates.comsimsonpharma.comchemicea.comsimsonpharma.comallmpus.com This official designation provides a clear reference for manufacturers and regulatory bodies.

The chemical name provided by the European Pharmacopoeia for this impurity is Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]carbonyl]amino]-2-O-phosphono-1-thio-D-erythro-α-D-galacto-octopyranoside. synzeal.comchemicea.com The availability of certified reference standards for Clindamycin Phosphate EP Impurity L is fundamental for various analytical applications, including method development, validation, and routine quality control (QC) testing. synzeal.com These standards allow for the accurate identification and quantification of the impurity in batches of clindamycin phosphate.

Validation of Analytical Methods for Impurity Detection

The reliability of methods used to detect and quantify impurities like this compound is ensured through a rigorous validation process. usp.org This process demonstrates that the analytical procedure is fit for its intended purpose. Method validation is typically performed in accordance with established guidelines, such as those outlined in the United States Pharmacopeia (USP) General Chapter <1225>, Validation of Compendial Procedures. usp.orgusp.orgscirp.org A validation study for an HPLC method confirmed its suitability for evaluating organic impurities in Clindamycin Phosphate injection. usp.orgusp.org The validation for this procedure covered a concentration range of 0.05% to 5.0% for all impurities relative to the API. usp.orgusp.org

Linearity and accuracy are critical parameters assessed during method validation. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For the analysis of clindamycin impurities, linearity is typically established for both the API and its associated impurities. usp.orgusp.org In one validated assay for a clindamycin tablet formulation, linearity for selected impurities was confirmed over a concentration range of 0.1% to 5%. nih.gov Due to the presence of other phosphate impurities within the 7-Epiclindamycin phosphate reference material, specific linearity and accuracy studies for this impurity are required to prevent potential interference and ensure accurate measurement. usp.orgusp.org

Accuracy studies determine the closeness of the test results obtained by the method to the true value. This is often evaluated by spiking a sample matrix with a known quantity of the impurity at different concentration levels. usp.org The recovery of the added impurity is then calculated. For a clindamycin assay, accuracy was assessed by spiking samples at three levels, with the acceptance criterion for average recovery at each level being within 100 ± 3.0%. usp.org A separate study reported an accuracy of 97.4% for lincomycin (B1675468), another impurity, at a concentration of 0.1% of the target assay concentration. nih.gov

Table 1: Example Validation Parameters for Clindamycin Impurity Analysis

Parameter Specification Finding
Linearity Range 0.1% - 5% for impurities Correlation coefficient (r²) ≥ 0.999 scirp.orgnih.gov
Accuracy (Recovery) 100 ± 3.0% usp.org 97.4% recovery for Lincomycin impurity at 0.1% concentration nih.gov
Limit of Quantitation (LOQ) Established at 0.05% of nominal concentration usp.org Method demonstrated precision at 0.1% concentration, indicating LOQ is no higher than this level nih.gov
Resolution Minimum resolution of >1.5 between adjacent peaks scirp.org A 75-minute gradient method was required to resolve adjacent peaks usp.orgusp.org

A crucial aspect of impurity profiling is ensuring the analytical method can adequately separate the impurity peaks from the main API peak and from each other. usp.org This is known as resolution. In chromatography, co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks that are difficult to quantify accurately.

System suitability tests are performed before analysis to confirm that the chromatographic system can achieve the required separation. scirp.org A common acceptance criterion is a resolution value of greater than 1.5 between the peaks of interest. scirp.org In the development of an organic impurities method for Clindamycin Phosphate Injection, achieving adequate resolution proved challenging. Attempts to create a short, isocratic method failed due to the presence of adjacent peaks. usp.orgusp.org Ultimately, a 75-minute gradient HPLC method utilizing a Zorbax Eclipse XDB C8 column (250 × 4.6 mm, 5 µm) was necessary to achieve the required separation of all relevant impurities, including this compound. usp.orgusp.org To verify the system's performance, a system suitability solution containing Clindamycin Phosphate and all specified impurities is prepared and injected to ensure resolution criteria are met before sample analysis. usp.org

Table 2: Chromatographic Conditions for Impurity Resolution

Parameter Condition
Column Zorbax Eclipse XDB C8, (250 × 4.6) mm, 5 µm usp.orgusp.org
Column Temperature 40°C usp.orgusp.org
Flow Rate 1.0 mL/min usp.orgusp.org
Detection Wavelength 205 nm usp.orgusp.org
Injection Volume 20 µL usp.orgusp.org
Run Time 75 minutes (gradient program) usp.orgusp.org

Biochemical and Microbiological Research Applications in Vitro Investigations

Evaluation of In Vitro Antimicrobial Activity

Absence of Direct Antimicrobial Action in Vitro

In its unaltered state, 7-Epi clindamycin (B1669177) 2-phosphate, much like its parent compound clindamycin phosphate (B84403), is essentially inactive as an antibacterial agent in vitro. hres.causp.orgusp.org The phosphate ester form of the molecule prevents it from effectively interacting with its bacterial target. hres.ca Research has shown that clindamycin phosphate, a closely related compound, possesses weak antibacterial activity on its own. nih.gov For it to become active, it must undergo hydrolysis, a process that removes the phosphate group and converts it into the active form, clindamycin. hres.causp.orgusp.orgmedchemexpress.com This conversion typically occurs in vivo, facilitated by enzymes present in the body. usp.orgusp.orgnih.govmedchemexpress.comgoogle.com Therefore, in standard in vitro antimicrobial susceptibility tests, 7-Epi clindamycin 2-phosphate does not exhibit significant direct antimicrobial action.

Utility as a Research Tool in Antibiotic Studies

Despite its lack of direct in vitro activity, this compound is a useful tool in various research applications, particularly those focused on understanding the mechanisms of antibiotics.

Investigation of Bacterial Resistance Mechanisms

The compound is instrumental in studying how bacteria develop resistance to lincosamide antibiotics. biosynth.com Resistance to clindamycin often arises from modifications at the antibiotic's binding site on the bacterial ribosome or through enzymatic alterations of the antibiotic itself. hres.cadrugbank.comamazonaws.compfizer.com By using derivatives like this compound, researchers can explore the specifics of these resistance mechanisms. For example, it can be used in studies to understand cross-resistance patterns between lincosamides and other antibiotic classes, such as macrolides and streptogramins B, which share overlapping binding sites. pfizer.com The D-test, a common laboratory method, is used to detect inducible resistance to clindamycin in bacteria that are resistant to erythromycin, a macrolide. wikipedia.org

Assessment of Novel Antimicrobial Agents in Research Settings

This compound serves as a reference compound in the development and evaluation of new antimicrobial agents. biosynth.com Its well-understood (though indirect) mode of action and its relationship to clindamycin make it a valuable comparator for assessing the efficacy and mechanisms of novel antibiotic candidates. biosynth.com

Studies on Ribosomal Binding and Protein Synthesis Inhibition (in context of related active compounds)

The primary mechanism of action of the active form of clindamycin is the inhibition of bacterial protein synthesis. biosynth.comdrugbank.comamazonaws.comwikipedia.org It achieves this by binding to the 50S subunit of the bacterial ribosome. google.combiosynth.comdrugbank.comamazonaws.comwikipedia.orgresearchgate.netnih.govnih.gov Although this compound itself is inactive, its active form, like clindamycin, provides a model for studying these critical ribosomal interactions.

Detailed studies on clindamycin have revealed its specific binding site within the 23S rRNA of the 50S ribosomal subunit. drugbank.compfizer.commdpi.com It interacts with the peptidyl transferase center (PTC), a crucial region for peptide bond formation. researchgate.netmdpi.com Research indicates that clindamycin interferes with the correct positioning of tRNA molecules in the A- and P-sites of the ribosome, thereby inhibiting the elongation of the polypeptide chain. researchgate.netmdpi.com Footprinting experiments have identified specific nucleotides within the 23S rRNA that are protected by clindamycin binding, including A2058, A2059, A2451, G2505, and A2602 (using E. coli numbering). researchgate.netnih.gov These studies have also suggested a complex binding mechanism where clindamycin may initially interact with the A-site and then shift towards the P-site. researchgate.netnih.gov This detailed understanding of the interaction between the active form of the antibiotic and the ribosome is fundamental to research on protein synthesis inhibition and the development of new drugs that target this essential bacterial process.

Table of Research Findings on Clindamycin's Ribosomal Interaction

Protected Nucleotide (E. coli numbering) Ribosomal Site Functional Implication Reference
A2451 A-site of catalytic center Initial binding and interference with incoming tRNA researchgate.netnih.gov
A2602 A-site of catalytic center Initial binding and interference with incoming tRNA researchgate.netnih.gov
G2505 P-site Interference with peptidyl-tRNA binding researchgate.netnih.gov
A2058 Entrance of the peptide exit tunnel Blocks the path of the newly synthesized peptide researchgate.netnih.govmdpi.com
Impact on Translocation Steps in Protein Elongation

This compound, a semi-synthetic derivative of lincomycin (B1675468), functions as an inhibitor of bacterial protein synthesis. biosynth.com Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome. This binding specifically obstructs the translocation steps in the protein elongation phase. biosynth.com By interfering with this process, the compound effectively halts the synthesis of essential proteins required for bacterial growth and replication. patsnap.com

The translocation process is a critical step in protein synthesis where the ribosome moves along the messenger RNA (mRNA) to read the next codon. Clindamycin and its analogs are understood to block the exit tunnel of the 50S ribosomal subunit, which prevents the nascent polypeptide chain from emerging. patsnap.com This blockage physically impedes the ribosome's movement along the mRNA, thereby arresting protein elongation. While the precise binding and inhibitory mechanism of this compound on the C. acnes ribosome has not been experimentally structured, it is presumed to function similarly to how clindamycin acts in E. coli. mdpi.com

This inhibitory action makes this compound a valuable tool in research focused on antibiotic development and the study of antimicrobial resistance mechanisms. biosynth.com It is particularly relevant in investigations against Gram-positive bacterial infections, including those caused by resistant strains. biosynth.com

Research on Biochemical Transformations and Stability in Non-Biological Matrices

Hydrolytic Stability in Aqueous Solutions (Excluding In Vivo Metabolism)

The stability of this compound in aqueous solutions is a key consideration for its use in research and as a reference standard. While clindamycin phosphate itself is inactive in vitro, its conversion to the active form, clindamycin, occurs through hydrolysis. usp.orgusp.org This hydrolysis can be influenced by pH and the presence of certain reagents.

In a manufacturing context, the hydrolytic deprotection of a related compound, isopropylidene clindamycin phosphate, is achieved using an aqueous solution of glacial acetic acid and hydrochloric acid at elevated temperatures (45-55 °C) for 7-12 hours. google.com This indicates that under acidic conditions and heat, the phosphate ester can be cleaved. The stability of a 0.10% standard solution of clindamycin was found to be maintained at 10°C for 48 hours. usp.org The ammonium (B1175870) salt form of Clindamycin B 2-Phosphate is noted to have enhanced stability compared to its free acid form, which is advantageous for its use as a pharmaceutical reference standard.

The table below summarizes findings related to the stability of clindamycin phosphate solutions under specific laboratory conditions.

Compound/SolutionConcentrationStorage ConditionDurationStability ResultSource
Clindamycin0.10%10°C48 hoursStable usp.org
Spiked sample solution0.10%10°C48 hoursStable usp.org
Standard solution and Sample solutionNot specified10°C (sample cooler)40 hoursStable usp.org

Enzymatic Interactions (e.g., Phosphatase action in vitro, without clinical implications)

In vitro, the conversion of clindamycin phosphate esters to the active clindamycin is facilitated by phosphatase enzymes. mdpi.com This enzymatic hydrolysis is a crucial step for the compound to exert its antibacterial effect. Studies have shown that after treatment with alkaline phosphatase, clindamycin phosphate is converted to clindamycin. mdpi.com

Although clindamycin phosphate is generally considered inactive in vitro, some research indicates it may possess some antimicrobial activity, albeit at concentrations 3 to 44 times higher than clindamycin itself against certain dermally important microorganisms. mdpi.com The hydrolysis of the phosphatase ester is described as a relatively difficult mechanism. mdpi.com The primary action of clindamycin phosphate as a prodrug relies on this enzymatic conversion. mdpi.com

Structural and Stereochemical Studies

Conformational Analysis of the 7-Epi Isomer

The conformational landscape of lincosamides like clindamycin (B1669177) and its isomers is complex due to the flexibility of the molecule, particularly the rotation around the C(5)–C(6) and C(6)–C(7) bonds of the sugar moiety. sci-hub.ru Conformational analysis of clindamycin has shown that the molecule exists in various staggered conformations, and specific forms are preferred when bound to the ribosome. sci-hub.ru

Stereoselective Synthesis of Lincosamide Derivatives

The synthesis of 7-Epi clindamycin is primarily approached as a derivative of lincomycin (B1675468), the natural precursor to clindamycin. A key step in forming the 7-epi isomer is the inversion of the hydroxyl group at the C-7 position. One documented method involves taking lincomycin as the starting material and employing a sequence of reactions including the application of silicon protecting groups, selective deprotection, and a Mitsunobu reaction to achieve the stereochemical inversion at C-7. google.com Subsequent hydrolysis and chlorination steps yield 7-epiclindamycin hydrochloride. google.com This controlled synthesis is crucial for producing high-purity 7-Epi clindamycin, which serves as an essential impurity reference standard for quality control in the manufacturing of clindamycin hydrochloride. google.com

The stereoselective synthesis of lincosamide derivatives, in general, is an area of active research, aiming to create novel analogs with improved properties. researchgate.nettandfonline.comnih.gov These synthetic strategies often focus on modifying the carbohydrate moiety or the amino acid portion of the molecule. chemrxiv.orgresearchgate.net For instance, the inversion of the C-7 hydroxyl group in a lincosamine (B1675473) derivative was successfully effected using the Mitsunobu methodology with p-NO2C6H4CO2H, demonstrating a viable pathway for accessing the epimeric configuration. nih.gov

Reaction Type Description Relevance to 7-Epi clindamycin
Mitsunobu ReactionAn organic reaction that inverts the stereochemistry of an alcohol.Used to invert the C-7 hydroxyl group of a lincomycin precursor to create the (7R) configuration of the epi-isomer. google.comnih.gov
Protecting Group ChemistryUse of protecting groups (e.g., silyl (B83357) ethers) to selectively mask reactive functional groups.Essential for directing the reaction to the desired position, such as the C-7 hydroxyl, during the synthesis. google.com
ChlorinationReplacement of a hydroxyl group with a chlorine atom.A key step in converting the lincomycin scaffold to the clindamycin scaffold. google.comwikipedia.org

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry are powerful tools for investigating the structural and electronic properties of lincosamides. nih.govuc.pt Quantum mechanical methods, such as those using the B3LYP level with the 6-31G** basis set, have been employed to study the probable conformations of clindamycin. nih.gov These studies help to connect the conformational landscape and electron densities of different conformers with their physicochemical properties. nih.gov

For 7-Epi clindamycin 2-phosphate, such computational approaches would be invaluable for:

Predicting Stable Conformations: Determining the low-energy conformations of the 7-epi isomer and comparing them to the bioactive conformation of clindamycin.

Analyzing Intramolecular Interactions: Studying the network of intramolecular hydrogen bonds, which are crucial for stabilizing the molecule's structure. nih.gov

Simulating Ribosomal Binding: Using molecular dynamics (MD) simulations to model the interaction of the 7-epi isomer with the 50S ribosomal subunit. nih.govdermatologytimes.com This can help explain on a molecular level why this isomer is less active or inactive compared to clindamycin.

Computational studies on clindamycin derivatives have shown that even small structural changes can significantly alter binding affinity through different hydrogen bonding and van der Waals interactions within the ribosomal binding site. nih.govnih.gov

Crystallographic Studies (if available for research purposes)

While a specific, publicly available crystal structure for this compound has not been identified in the reviewed literature, crystallographic studies on related compounds provide a crucial framework for understanding its solid-state properties. Single-crystal X-ray diffraction has been used to determine the three-dimensional structures of clindamycin hydrochloride solvates and clindamycin phosphate (B84403) solvates. nih.govhep.com.cn These studies reveal detailed information about hydrogen bonding networks, molecular packing, and the influence of solvent molecules on the crystal lattice. hep.com.cn

For example, the analysis of clindamycin phosphate solvates showed that they crystallize in the monoclinic P21 space group, with distinct hydrogen bonding patterns that influence their thermal and moisture stability. hep.com.cn Powder X-ray diffraction (PXRD) provides a fingerprint for different crystalline forms. The crystal structure of clindamycin bound to the bacterial ribosome has also been determined, offering a precise view of how the drug interacts with its target at an atomic level. wikipedia.orgresearchgate.net These existing structures serve as essential reference points for building and validating molecular models of the 7-epi isomer and for interpreting data from other analytical techniques.

Crystallographic Data for Related Clindamycin Compounds
Compound
Clindamycin Phosphate DMSO Solvate
Clindamycin Phosphate Methanol (B129727)/Water Solvate
Clindamycin bound to Deinococcus radiodurans 50S Ribosomal Subunit

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.